X-press Tag Peptide is a synthetic peptide primarily utilized in the field of protein purification. It features an N-terminal leader peptide that includes a polyhistidine sequence, the Xpress epitope derived from the T7 bacteriophage gene 10 protein, and an enterokinase cleavage site. This composition allows X-press Tag Peptide to facilitate the efficient purification and detection of recombinant proteins across various biological systems, making it a valuable tool in scientific research, particularly in biochemistry and molecular biology .
X-press Tag Peptide is classified as a fusion tag peptide. Fusion tags are short peptide sequences that are genetically fused to proteins of interest to aid in their purification and characterization. The X-press Tag Peptide is specifically designed for use in affinity chromatography, leveraging its unique sequence to bind to metal ions during purification processes .
The synthesis of X-press Tag Peptide predominantly employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes several key steps:
In industrial applications, automated synthesizers enhance efficiency and consistency, while purification typically involves high-performance liquid chromatography (HPLC) to ensure high purity levels .
The SPPS method allows for precise control over the sequence and composition of peptides, enabling modifications at specific positions within the peptide chain. This flexibility is crucial for tailoring peptides for specific applications in research and therapeutics .
X-press Tag Peptide has a defined molecular structure characterized by its specific sequence that includes:
The molecular weight of X-press Tag Peptide typically falls within a range suitable for effective interaction with purification matrices, ensuring optimal performance in various biochemical assays .
X-press Tag Peptide can undergo several chemical reactions:
Common reagents used in these reactions include:
These reactions can yield modified peptides with altered stability or binding affinities, enhancing their utility in research applications .
The mechanism of action of X-press Tag Peptide involves its interaction with anti-Xpress antibodies during affinity purification processes. The polyhistidine sequence binds to metal ions, allowing for selective capture on chromatography columns. Following purification, the enterokinase cleavage site enables researchers to remove the tag without affecting the native structure of the target protein, facilitating downstream applications such as functional assays or structural studies .
X-press Tag Peptide is typically presented as a lyophilized powder that is soluble in aqueous buffers at physiological pH levels. Its solubility characteristics are advantageous for various biochemical applications.
The chemical properties include stability under physiological conditions and compatibility with common laboratory reagents used in protein purification and analysis.
Studies indicate that X-press Tag Peptide maintains structural integrity during standard laboratory procedures, making it suitable for rigorous experimental designs .
X-press Tag Peptide has diverse applications across multiple scientific domains:
Its versatility makes it an essential component in modern biochemical research and industrial applications .
The X-press Tag Peptide (DLYDDDDK) exemplifies a modular engineering approach, integrating three functionally distinct elements into a single 8-amino acid sequence. This design enables simultaneous affinity purification, immunodetection, and target protein release in recombinant protein workflows [1] [6].
The N-terminal polyhistidine motif (typically 6xHis) enables immobilized metal affinity chromatography (IMAC). Histidine residues coordinate with nickel/cobalt ions immobilized on resin matrices, permitting high-efficiency capture under native or denaturing conditions. Unlike full-length proteins, the minimal His-tag minimizes steric interference with the fused target protein’s folding. However, in vitro studies note endogenous histidine-rich proteins in microalgal systems (e.g., Chlamydomonas reinhardtii) may co-purify with His-tagged recombinants, requiring optimization of washing stringency [1] [3] [6].
The core epitope (Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys) derives from bacteriophage T7 gene 10 capsid protein. This sequence forms a stable β-turn conformation recognized by anti-Xpress monoclonal antibodies with high specificity (Kd ~nM range). Structural analyses confirm the Tyr residue at position 3 stabilizes the epitope-antibody interface through hydrophobic packing, while the anionic Asp cluster enables electrostatic complementarity with the antibody paratope. This design achieves >95% detection sensitivity in western blotting and immunofluorescence at nanogram-level antigen concentrations [1] [5] [8].
The C-terminal enterokinase cleavage site (DDDDK↓) permits tag removal after purification. Enterokinase recognizes the (Asp)4-Lys motif and cleaves C-terminally with >90% efficiency under physiological buffer conditions. This high specificity minimizes non-target proteolysis, contrasting with thrombin or Factor Xa cleavage sites requiring non-physiological conditions. The minimal scar (residual Lys on target protein) preserves native protein function post-cleavage [3] [5] [6].
Table 1: Performance metrics of epitope tags in recombinant protein applications
Tag System | Sequence | Antibody Affinity | Endogenous Co-purification | Cost Index | Microalgal Performance Rating |
---|---|---|---|---|---|
X-press | DLYDDDDK | High (IgG1) | Low | 1.0x | A |
His-tag | H6-10 | Medium | High (microalgae) | 0.3x | C |
FLAG | DYKDDDDK | High (M2 IgM) | Low | 8.5x | A |
HA | YPYDVPDYA | High (IgG) | Low | 7.2x | A |
Strep-tag II | WSHPQFEK | Medium (Strep-Tactin) | Moderate | 2.1x | B |
Molecular dynamics (MD) simulations reveal how the DLYDDDDK sequence optimizes solvent-exposed conformation and binding energetics:
Table 2: Residue-specific interaction energies in X-press Tag-antibody complexes
Residue Position | Amino Acid | Interaction Energy (kJ/mol) | Dominant Forces |
---|---|---|---|
1 (Asp) | D | -8.2 | Electrostatic |
2 (Leu) | L | -2.1 | Van der Waals |
3 (Tyr) | Y | -12.7 | π-Stacking |
4-7 (Asp) | D4 | -29.4 | Electrostatic |
8 (Lys) | K | -10.3 | Cation-π |
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